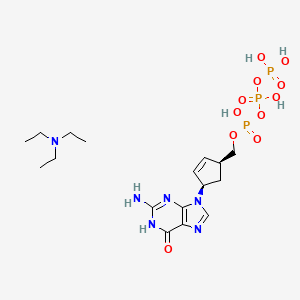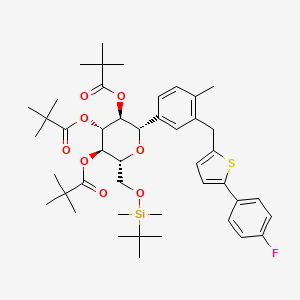
3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin: is an intermediate compound used in the synthesis of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor. Canagliflozin is primarily used for the treatment of type 2 diabetes and obesity. This compound plays a crucial role in the synthesis process, contributing to the overall efficacy and stability of the final pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of Canagliflozin and other related molecules.
Biology and Medicine: In the field of medicine, the compound’s primary application is in the synthesis of Canagliflozin, which is used to manage type 2 diabetes by inhibiting SGLT2 and promoting glucose excretion through urine. This helps in controlling blood sugar levels and reducing the risk of complications associated with diabetes.
Industry: The compound is also used in the pharmaceutical industry for the large-scale production of Canagliflozin. Its role as an intermediate ensures the efficient and cost-effective synthesis of the final drug product.
作用機序
The compound itself does not have a direct mechanism of action, as it is an intermediate in the synthesis of Canagliflozin. Canagliflozin, the final product, works by inhibiting the sodium/glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine and lowering blood glucose levels.
類似化合物との比較
Dapagliflozin: Another SGLT2 inhibitor used for the treatment of type 2 diabetes.
Empagliflozin: Similar to Canagliflozin, it inhibits SGLT2 and is used to manage blood sugar levels in diabetic patients.
Comparison: 3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin is unique due to its specific role as an intermediate in the synthesis of Canagliflozin. While other SGLT2 inhibitors like Dapagliflozin and Empagliflozin have similar therapeutic effects, the synthetic routes and intermediates involved in their production differ. This compound’s structure allows for specific functional group modifications, making it a valuable intermediate in the pharmaceutical industry.
特性
分子式 |
C45H63FO8SSi |
|---|---|
分子量 |
811.1 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C45H63FO8SSi/c1-27-16-17-29(24-30(27)25-32-22-23-34(55-32)28-18-20-31(46)21-19-28)35-37(53-40(48)43(5,6)7)38(54-41(49)44(8,9)10)36(52-39(47)42(2,3)4)33(51-35)26-50-56(14,15)45(11,12)13/h16-24,33,35-38H,25-26H2,1-15H3/t33-,35+,36-,37+,38+/m1/s1 |
InChIキー |
RJPSMQJTJCYTPT-WRDLQXFXSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
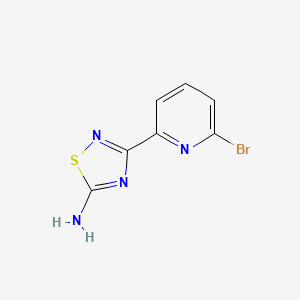
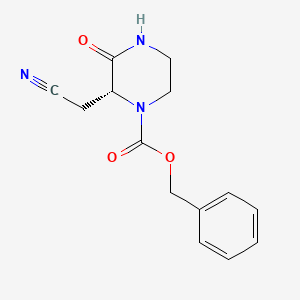

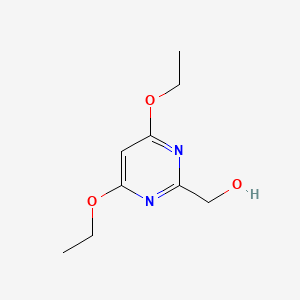
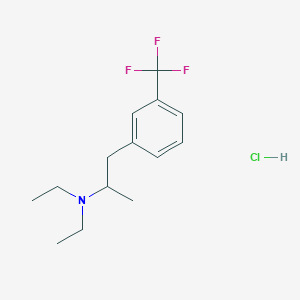
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
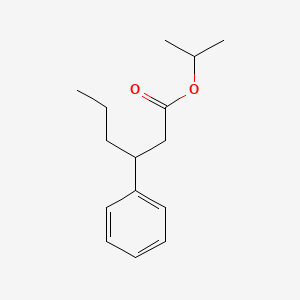
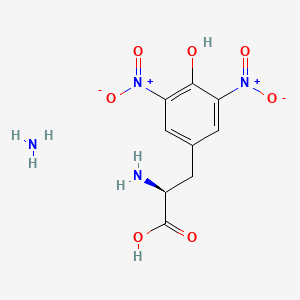

![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)

